molecular formula C11H23ClN2O3 B11776748 tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride

tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B11776748
M. Wt: 266.76 g/mol
InChI Key: XQQNCJSWHYCYFB-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent functionalization. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. It can act as a ligand in biochemical assays to investigate protein-ligand interactions .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific receptors and enzymes .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13;/h14H,4-8,12H2,1-3H3;1H

InChI Key

XQQNCJSWHYCYFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)N.Cl

Origin of Product

United States

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